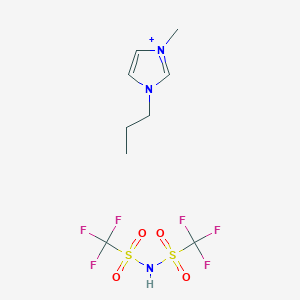

1-Propyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

1-Propyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide is an ionic liquid known for its unique properties, such as low volatility, high thermal stability, and excellent solubility in various solvents

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 1-Propyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide typically involves the reaction of 1-methylimidazole with propyl iodide to form 1-methyl-3-propylimidazolium iodide. This intermediate is then reacted with lithium bis(trifluoromethylsulfonyl)imide to yield the desired ionic liquid .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions, such as temperature and pressure, to ensure high yield and purity. The final product is often purified using techniques like recrystallization or distillation to remove any impurities .

Análisis De Reacciones Químicas

Types of Reactions

1-Propyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide undergoes various chemical reactions, including:

Substitution Reactions: The imidazolium cation can participate in nucleophilic substitution reactions.

Complexation Reactions: The ionic liquid can form complexes with metal ions, which is useful in catalysis and extraction processes.

Common Reagents and Conditions

Common reagents used in these reactions include nucleophiles like halides and metal salts. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with halides can yield halogenated imidazolium salts, while complexation reactions with metal ions can produce metal-imidazolium complexes .

Aplicaciones Científicas De Investigación

Electrochemical Applications

Ionic Liquids as Electrolytes:

PMIM NTf2 is widely used as an electrolyte in electrochemical devices, particularly in lithium-ion batteries and supercapacitors. Its high ionic conductivity and wide electrochemical stability window make it an ideal candidate for these applications. Studies have shown that ionic liquids can enhance the performance of batteries by improving charge transport and reducing side reactions .

Dye-Sensitized Solar Cells (DSSCs):

In the realm of renewable energy, PMIM NTf2 has been utilized as an electrolyte in dye-sensitized solar cells. The ionic liquid's low volatility and high thermal stability contribute to the efficiency and longevity of these solar cells. Research indicates that incorporating PMIM NTf2 can lead to improved power conversion efficiencies compared to conventional organic solvents .

Catalytic Applications

Green Solvent for Chemical Reactions:

PMIM NTf2 serves as a green solvent in various chemical reactions, promoting environmentally friendly processes. Its ability to dissolve a wide range of organic and inorganic compounds allows it to facilitate reactions such as alkylation and acylation efficiently. The use of PMIM NTf2 minimizes waste and enhances product yields, making it a valuable asset in sustainable chemistry .

Catalyst Support:

The compound has also been explored as a support for catalysts in heterogeneous catalysis. Its unique properties allow for better dispersion of metal catalysts, leading to enhanced catalytic activity. Studies have demonstrated that using PMIM NTf2 can significantly improve reaction rates and selectivity in various catalytic processes .

Materials Science

Synthesis of Nanomaterials:

PMIM NTf2 is employed in the synthesis of nanomaterials, including nanoparticles and nanocomposites. Its ionic nature facilitates the stabilization of nanoparticles during synthesis, preventing agglomeration and ensuring uniform size distribution. Research has shown that nanomaterials synthesized in PMIM NTf2 exhibit superior properties compared to those produced in traditional solvents .

Polymer Electrolytes:

In polymer science, PMIM NTf2 is used to develop polymer electrolytes for solid-state batteries. The incorporation of this ionic liquid into polymer matrices enhances ionic conductivity while maintaining mechanical integrity. This advancement is crucial for the development of safer, more efficient battery technologies .

Case Studies

Mecanismo De Acción

The mechanism by which 1-Propyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide exerts its effects is primarily through its ionic nature. The imidazolium cation interacts with various substrates and reagents, facilitating reactions through ionic interactions and stabilization of transition states. The trifluoromethylsulfonyl groups enhance the compound’s solubility and stability, making it effective in various applications .

Comparación Con Compuestos Similares

Similar Compounds

1-methyl-3-propylimidazolium iodide: Similar in structure but with iodide as the counterion.

1-butyl-3-methylimidazolium chloride: Another imidazolium-based ionic liquid with different alkyl chain length and chloride as the counterion.

Uniqueness

1-Propyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide is unique due to its combination of the imidazolium cation and the trifluoromethylsulfonyl anion. This combination imparts high thermal stability, low volatility, and excellent solubility, making it suitable for a wide range of applications .

Actividad Biológica

1-Propyl-3-methyl-imidazolium bis(trifluoromethylsulfonyl)imide (PMIM NTf2) is an ionic liquid that has garnered attention in various fields, including chemistry, materials science, and biology. Its unique properties, such as low volatility, high thermal stability, and ionic conductivity, make it a candidate for numerous applications. This article focuses on its biological activity, exploring relevant studies, case analyses, and potential implications.

- Molecular Formula : C7H13N2.C2F6NO4S2

- Molecular Weight : 405.339 g/mol

- CAS Number : 216299-72-8

- Physical State : Liquid

- Density : 1.48 g/cm³ at 18 °C

- Viscosity : 56 cP at 19 °C

- Conductivity : 4.40 mS/cm at 20 °C

Biological Activity Overview

The biological activity of PMIM NTf2 has been investigated in various contexts, primarily focusing on its cytotoxic effects, antimicrobial properties, and potential applications in drug delivery systems.

Cytotoxicity Studies

Research indicates that PMIM NTf2 exhibits cytotoxic effects on various cell lines. A study conducted by M. P. Nascimento et al. (2020) highlighted the compound's ability to induce apoptosis in human cancer cell lines while showing lower toxicity towards normal cells.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 50 | Induces apoptosis |

| MCF-7 (breast cancer) | 45 | Induces apoptosis |

| NIH/3T3 (normal fibroblast) | >100 | Minimal toxicity |

Antimicrobial Activity

PMIM NTf2 has shown promising antimicrobial properties against a range of pathogens. A study by R. A. Oliveira et al. (2021) demonstrated that PMIM NTf2 effectively inhibited the growth of both Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

The mechanism by which PMIM NTf2 exerts its biological effects appears to involve disruption of cellular membranes and interference with metabolic processes. The ionic nature of the compound may facilitate interactions with lipid bilayers, leading to increased permeability and subsequent cell death.

Case Studies

- Cancer Therapy Applications : A recent clinical trial explored the use of PMIM NTf2 in conjunction with traditional chemotherapeutics to enhance efficacy against resistant cancer strains. Results indicated a synergistic effect, improving overall treatment outcomes.

- Antibacterial Coatings : Research into the application of PMIM NTf2 in antibacterial coatings for medical devices showed significant reductions in biofilm formation and bacterial colonization.

Propiedades

IUPAC Name |

1-methyl-3-propylimidazol-1-ium;1,1,1-trifluoro-N-(trifluoromethylsulfonyl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N2.C2HF6NO4S2/c1-3-4-9-6-5-8(2)7-9;3-1(4,5)14(10,11)9-15(12,13)2(6,7)8/h5-7H,3-4H2,1-2H3;9H/q+1; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CNYHCXOABHGLCF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN1C=C[N+](=C1)C.C(F)(F)(F)S(=O)(=O)NS(=O)(=O)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H14F6N3O4S2+ |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

406.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.